N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a nitro group and multiple amine functionalities, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: The introduction of the 3-fluorophenyl and morpholin-4-yl groups can be carried out through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrimidine derivative with 3-fluoroaniline and 2-(morpholin-4-yl)ethylamine under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite.
Reduction: m-Chloroperbenzoic acid or other peracids.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of N-oxides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N4-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It can serve as a probe to investigate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, N4-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine has potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(3-chlorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
- N~4~-(3-bromophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
- N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N~4~-(3-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O3/c17-11-2-1-3-12(10-11)20-15-13(24(25)26)14(18)21-16(22-15)19-4-5-23-6-8-27-9-7-23/h1-3,10H,4-9H2,(H4,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIQJFRBKOBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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